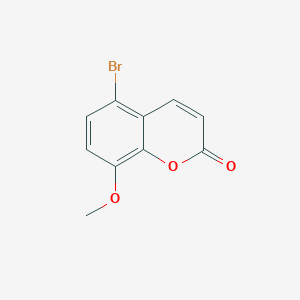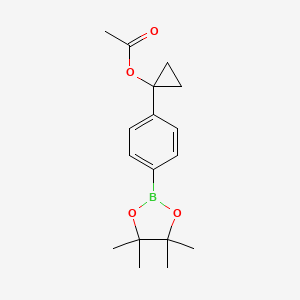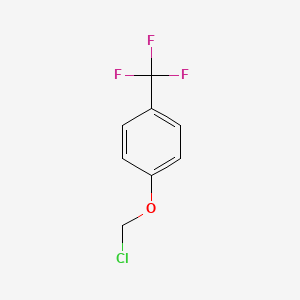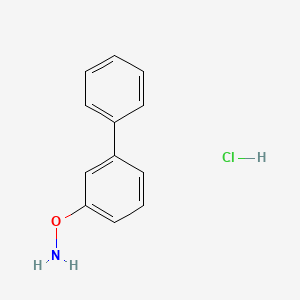![molecular formula C11H9F3N2O B13699733 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione under acid-catalyzed conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Fluridone: 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone, used as a herbicide.
Uniqueness
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H9F3N2O |
|---|---|
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-16-10(17)6-9(15-16)7-2-4-8(5-3-7)11(12,13)14/h2-6,15H,1H3 |
InChI-Schlüssel |
PTEWGSXTQLEBJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


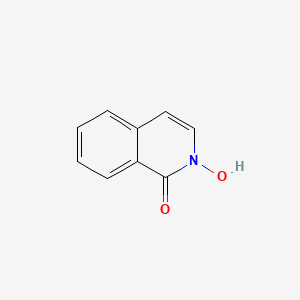
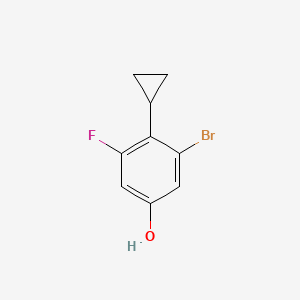
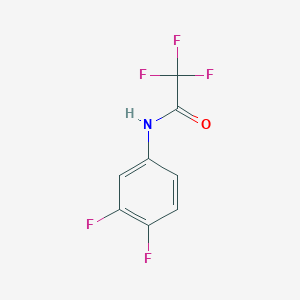
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
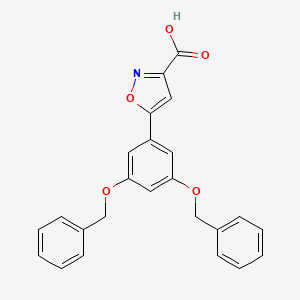

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

